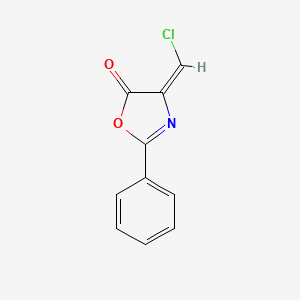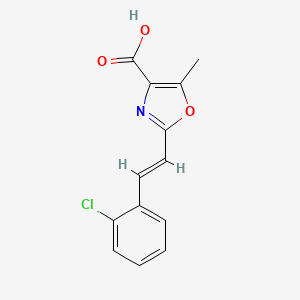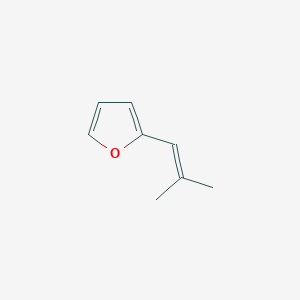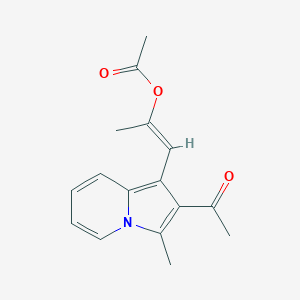
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structure and reactivity It belongs to the class of oxazolones, which are heterocyclic compounds containing an oxazole ring fused with a ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-phenyloxazol-5(4H)-one with chlorinating agents. One common method is the reaction with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the chloromethylene group can participate in addition reactions with electrophiles or nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with nitrile oxides or nitrile imines to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Electrophiles: Halogens, acids, and alkylating agents.
Solvents: Dichloromethane, chloroform, and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cycloaddition reactions can produce fused heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it a valuable building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one involves its ability to react with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that can alter their function. This reactivity is exploited in medicinal chemistry to design drugs that target specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-phenyl-4-(chloromethylene)-5(4H)-oxazolone: This is a geometric isomer of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one with similar reactivity but different spatial arrangement.
4-(chloromethylene)-2-phenyloxazol-5(4H)-one: This compound lacks the (E) or (Z) designation and can exist as a mixture of isomers.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H6ClNO2 |
|---|---|
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
(4E)-4-(chloromethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H6ClNO2/c11-6-8-10(13)14-9(12-8)7-4-2-1-3-5-7/h1-6H/b8-6+ |
InChI-Schlüssel |
FSFZBUCNVBXRQH-SOFGYWHQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C/Cl)/C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CCl)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)

![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)



![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)


